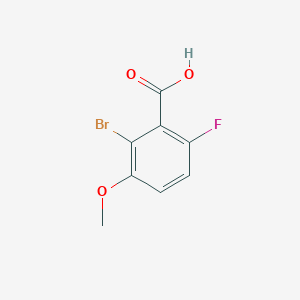

2-Bromo-6-fluoro-3-methoxybenzoic acid

Description

Properties

IUPAC Name |

2-bromo-6-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMGTGKYPYIDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nemtabrutinib (CAS No. 1532387-46-4): A Technical Guide for Drug Development Professionals

An In-depth Examination of the Reversible BTK Inhibitor for B-Cell Malignancies

Introduction

Nemtabrutinib, identified by CAS number 1532387-46-4 and also known as MK-1026 and formerly ARQ 531, is a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It represents a significant advancement in the landscape of targeted therapies for B-cell malignancies, particularly for patient populations that have developed resistance to first-generation, irreversible BTK inhibitors.[3] This guide provides a comprehensive technical overview of Nemtabrutinib, encompassing its physicochemical properties, mechanism of action, biochemical and cellular activity, synthesis, and key experimental protocols relevant to its evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, pharmacokinetic profiling, and toxicological assessment. The key properties of Nemtabrutinib are summarized below.

| Property | Value | Source |

| CAS Number | 1532387-46-4 | Internal |

| Alternate Names | MK-1026, ARQ 531 | [4] |

| Molecular Formula | C25H23ClN4O4 | [4] |

| Molecular Weight | 478.93 g/mol | [4] |

| IUPAC Name | (2-chloro-4-phenoxyphenyl)-(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone | [4] |

| Solubility | Insoluble in water. Soluble in DMSO (95 mg/mL) and Ethanol (7 mg/mL). | [5] |

| Appearance | Solid powder | [6] |

| Storage | Dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage. | [6][7] |

Mechanism of Action: Targeting the BTK Signaling Pathway

Nemtabrutinib is a non-covalent, ATP-competitive inhibitor of BTK.[2][8] This reversible binding mechanism is a key differentiator from first-generation BTK inhibitors like ibrutinib, which form a covalent bond with the cysteine residue at position 481 (C481) in the BTK active site.[9] A common mechanism of acquired resistance to covalent BTK inhibitors is a mutation at this site, most frequently a C481S substitution, which prevents covalent binding.[3] Nemtabrutinib was specifically designed to overcome this resistance by potently inhibiting both wild-type (WT) and C481S-mutated BTK.[1][2]

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[10][11] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), leading to a cascade of signaling events that promote cell growth and survival.[11] By inhibiting BTK, Nemtabrutinib effectively blocks these downstream signals, leading to the inhibition of malignant B-cell growth.[1][12]

Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of Nemtabrutinib.

Biochemical and Cellular Activity

Nemtabrutinib demonstrates potent inhibitory activity against BTK in biochemical assays. Its efficacy extends to other kinases, suggesting a broader mechanism that may contribute to its anti-tumor effects.

Table of IC50 Values for Nemtabrutinib:

| Target Kinase | IC50 (nM) | Notes | Source |

| Wild-Type BTK | 0.85 | Biochemical Assay | [5][7] |

| C481S-Mutant BTK | 0.39 - 1.6 | Biochemical Assay | [7][13] |

| MEK1 | 8.5 | Biochemical Assay | [13] |

| MEK2 | 9.5 | Biochemical Assay | [13] |

| B-RAF | 73 | Biochemical Cascade Assay | [13] |

| BMX | 5.23 | Biochemical Assay | [7] |

| TEC | 5.80 | Biochemical Assay | [7] |

| LCK | 3.86 | Biochemical Assay | [7] |

| YES | 4.22 | Biochemical Assay | [7] |

| TrkA | 13.1 | Biochemical Assay | [7] |

| TrkB | 11.7 | Biochemical Assay | [7] |

In cellular assays, Nemtabrutinib effectively inhibits the proliferation of various B-cell lymphoma cell lines. For example, it has shown potent activity in TMD8 (a cell line addicted to BCR signaling) and REC1 cell lines with GI50 values of 0.13 µM and 0.18 nM, respectively.[7]

Synthesis Overview

The synthesis of Nemtabrutinib has been a subject of process development to improve efficiency and sustainability. An early clinical supply route involved a convergent synthesis combining three key building blocks.[3] More recent advancements have focused on developing a greener and more scalable manufacturing process. This includes a two-step, protecting-group-free synthesis of a key chiral intermediate, 5-amino-2-hydroxymethyltetrahydropyran, from the biorenewable feedstock Cyrene™.[14] This improved synthesis utilizes a biocatalytic transamination reaction and a sulfolane-mediated reductive acetal opening.[14] Additionally, a direct isolation process leveraging the synergistic solubility of Nemtabrutinib in an ethanol/water system has been developed for the final active pharmaceutical ingredient (API) step, significantly improving process efficiency.[15]

Pharmacokinetics and Metabolism

Clinical and preclinical studies have provided insights into the pharmacokinetic profile of Nemtabrutinib. It is orally bioavailable and its pharmacokinetics have been evaluated in first-in-human studies.[2][16] Key pharmacokinetic parameters that are typically assessed in clinical trials include Cmax (maximum concentration), Tmax (time to maximum concentration), and Cmin (minimum concentration).[16] Nemtabrutinib is primarily metabolized in the liver.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of Nemtabrutinib against BTK or other kinases, a biochemical kinase inhibition assay is a fundamental experiment. The following is a representative protocol.

Figure 2: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Nemtabrutinib in 100% DMSO.

-

Perform serial dilutions of the Nemtabrutinib stock solution in assay buffer to create a range of concentrations for testing.

-

Prepare solutions of recombinant human BTK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP at the desired concentrations in assay buffer.

-

-

Assay Plate Setup:

-

In a 96-well or 384-well microplate, add a small volume of the diluted Nemtabrutinib or DMSO (for control wells) to the appropriate wells.

-

Add the BTK enzyme solution to all wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction by adding a detection reagent. The choice of detection reagent depends on the assay format. For example, a luminescence-based assay can be used to measure the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

-

Incubate the plate as required by the detection reagent manufacturer.

-

Read the plate on a suitable microplate reader (e.g., a luminometer).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each Nemtabrutinib concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the Nemtabrutinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Conclusion

Nemtabrutinib (CAS 1532387-46-4) is a promising second-generation BTK inhibitor with a distinct mechanism of action that allows it to overcome a key resistance mechanism to covalent BTK inhibitors. Its potent biochemical and cellular activity, coupled with favorable pharmacokinetic properties, has propelled it into late-stage clinical development for various B-cell malignancies. The ongoing research and development of Nemtabrutinib highlight its potential to become a valuable therapeutic option for patients with these cancers.

References

-

Utilizing biocatalysis and a sulfolane-mediated reductive acetal opening to access nemtabrutinib from cyrene. Green Chemistry (RSC Publishing). [Link]

-

Leveraging Synergistic Solubility in the Development of a Direct Isolation Process for Nemtabrutinib. ACS Publications. [Link]

-

IC 50 of nemtabrutinib in kinase enzyme activity assays performed at K... ResearchGate. [Link]

-

Bruton's tyrosine kinase. Wikipedia. [Link]

-

The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]

-

Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers. [Link]

-

Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Link]

-

Nemtabrutinib | C25H23ClN4O4 | CID 129045720. PubChem - NIH. [Link]

-

Nemtabrutinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

Biochemical kinase profiling. (a) Biochemical IC50 values of... ResearchGate. [Link]

-

nemtabrutinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non–Hodgkin Lymphoma. Cancer Discovery - AACR Journals. [Link]

-

Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... ResearchGate. [Link]

-

Development of a Green and Sustainable Manufacturing Process for a Key Intermediate to Nemtabrutinib (MK-1026): Sequential Deprotonation–Lithiation as a Batch–Flow Process. ACS Publications. [Link]

-

A Clinical Study of Nemtabrutinib in Japanese Participant... Clinical Trial Discovery. [Link]

-

Nemtabrutinib. Wikipedia. [Link]

-

Nemtabrutinib for Chronic Lymphocytic Leukemia. withpower.com. [Link]

-

PROTOCOL TITLE: A Randomized, Multicenter, Open-label, Phase 3 Study of the Bruton's Tyrosine Kinase (BTK) Inhibitor Ibrutinib. ClinicalTrials.gov. [Link]

-

Clinical Protocol LOXO-BTK-20019 (J2N-OX-JZNM). Oncocentre. [Link]

-

Nemtabrutinib for Blood Cancers. Clinical Trials. [Link]

-

Nemtabrutinib for Blood Cancers. withpower.com. [Link]

-

Nemtabrutinib - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

Advancements in research on the cardiovascular toxicity caused by TEC family kinases inhibitors. PMC. [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

-

BTK Inhibitor Treatment Strategies in Chronic Lymphocytic Leukemia. CancerNetwork. [Link]

-

Evidence-based expert consensus on clinical management of safety of Bruton's tyrosine kinase inhibitors (2024). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nemtabrutinib - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nemtabrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Advancements in research on the cardiovascular toxicity caused by TEC family kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. researchgate.net [researchgate.net]

- 14. Utilizing biocatalysis and a sulfolane-mediated reductive acetal opening to access nemtabrutinib from cyrene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. clinicaltrial.be [clinicaltrial.be]

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

An In-depth Technical Guide to the Structure, Synthesis, and Application of 2-Bromo-6-fluoro-3-methoxybenzoic acid

In the landscape of modern drug discovery and fine chemical synthesis, the architectural complexity of molecular building blocks is paramount. Polysubstituted benzoic acids are quintessential scaffolds, offering a robust platform for the elaboration of novel chemical entities. The strategic incorporation of halogen atoms, particularly fluorine and bromine, further enhances their utility. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.

This guide provides an in-depth technical analysis of 2-Bromo-6-fluoro-3-methoxybenzoic acid, a highly functionalized aromatic intermediate. While comprehensive data for this specific isomer is not widely published, this document, drawing upon established principles of organic chemistry and data from closely related analogues, serves as an authoritative resource for researchers, scientists, and drug development professionals. We will dissect its molecular structure, outline a logical synthetic pathway, detail methods for its characterization, and explore its potential as a high-value building block in medicinal chemistry.

Part 1: Molecular Structure and Physicochemical Profile

The reactivity and utility of 2-Bromo-6-fluoro-3-methoxybenzoic acid are direct consequences of the intricate interplay between its four distinct substituents on the benzene ring.

Structural Analysis

The molecule's core is a benzene ring substituted at positions 2, 3, and 6 with bromo, methoxy, and fluoro groups, respectively, and a carboxylic acid at position 1.

-

Carboxylic Acid (-COOH): This group is a deactivating, meta-directing substituent for electrophilic aromatic substitution (EAS). It is also the primary site for derivatization into esters, amides, and other acid derivatives.

-

Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring towards EAS. However, through resonance, it is an ortho, para-director. Its small size minimizes steric hindrance compared to other halogens.

-

Bromine (-Br): Similar to fluorine, bromine is an ortho, para-directing deactivator. Critically, the C-Br bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for C-C and C-heteroatom bond formation.

-

Methoxy (-OCH₃): The methoxy group is a potent activating, ortho, para-directing substituent due to its strong electron-donating resonance effect (+M).

The combination of a powerful activating group (methoxy) and two deactivating halogens, along with the steric hindrance imposed by the 1,2,3,6-substitution pattern, creates a complex electronic and steric environment that dictates the regioselectivity of further chemical transformations.[2]

Physicochemical Properties

Precise experimental data for this specific isomer is scarce. The following table summarizes key properties, with some values derived from its close isomer, 6-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 935534-45-5), which is expected to have very similar characteristics.

| Property | Value | Source |

| CAS Number | Data not widely available for this isomer. (Analogue: 935534-45-5) | [3] |

| Molecular Formula | C₈H₆BrFO₃ | [3] |

| Molecular Weight | 249.04 g/mol | [3] |

| IUPAC Name | 2-Bromo-6-fluoro-3-methoxybenzoic acid | |

| InChI Key (Analogue) | VDLHUQOLSIRYKF-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC1=C(C=CC(F)=C1Br)C(=O)O | |

| Physical Form | Expected to be a solid at room temperature. | [3] |

| Purity (Typical) | >95% | [3] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | [2] |

Part 2: Synthesis and Purification Strategy

Designing a viable synthesis requires careful strategic planning to control the regiochemistry of substitution on the aromatic ring. A retrosynthetic approach provides a logical framework for this process.

Retrosynthetic Analysis

A logical strategy begins by disconnecting the most accessible functional groups. The carboxylic acid can be retrosynthetically derived from the hydrolysis of a nitrile (-CN) group, a robust and high-yielding transformation. The bromo group can be installed via electrophilic bromination, or more strategically, introduced from an amino group via a Sandmeyer reaction, which offers excellent regiochemical control.[2][4] This leads to a key amino-nitrile intermediate.

Proposed Synthetic Protocol

This protocol is a representative, multi-step synthesis adapted from established methodologies for preparing similarly substituted aromatic compounds.[5][6] The core logic involves building the substitution pattern around a commercially available starting material.

Objective: To synthesize 2-Bromo-6-fluoro-3-methoxybenzoic acid from 2-fluoro-3-methoxyaniline.

Pillar of Trustworthiness: Each step includes a rationale and confirmation checkpoint, ensuring a self-validating workflow.

Step 1: Diazotization and Iodination (Sandmeyer-type Reaction)

-

Rationale: Introducing an iodine atom at the 2-position provides a placeholder that can be later converted to other groups if needed, but more importantly, it blocks one of the positions ortho to the activating amino group, directing subsequent reactions.

-

Procedure:

-

Dissolve 2-fluoro-3-methoxyaniline (1.0 equiv) in a mixture of aqueous HCl and ice at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI, 1.5 equiv) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. An immediate reaction and precipitation are expected.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Extract the product (2-fluoro-1-iodo-3-methoxybenzene) with ethyl acetate, wash with sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

-

Confirmation: Confirm product formation via TLC and ¹H NMR.

Step 2: Ortho-Bromination

-

Rationale: The methoxy group is a strong ortho, para-director. With the 2-position blocked by iodine and the 4-position sterically accessible, bromination is directed to the 6-position.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 equiv) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise, keeping the reaction in the dark to prevent radical side reactions.

-

Stir at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product (1-bromo-2-fluoro-6-iodo-3-methoxybenzene) into an organic solvent.

-

Wash, dry, and concentrate. Purify by column chromatography if necessary.

-

-

Confirmation: Analyze by ¹H NMR to confirm the regiochemistry of bromination.

Step 3: Iodo-to-Nitrile Conversion (Rosenmund-von Braun Reaction)

-

Rationale: This step introduces the nitrile functional group, which will be the precursor to the final carboxylic acid. Copper(I) cyanide is the classic reagent for this transformation.

-

Procedure:

-

Combine the brominated product from Step 2 (1.0 equiv) with copper(I) cyanide (CuCN, 1.5 equiv) in a high-boiling polar aprotic solvent like DMF or NMP.

-

Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to break down the copper complexes.

-

Extract the product (2-bromo-6-fluoro-3-methoxybenzonitrile) with an organic solvent.

-

Wash, dry, and purify by column chromatography.

-

-

Confirmation: The appearance of a nitrile stretch (~2230 cm⁻¹) in the IR spectrum is a key indicator.

Step 4: Nitrile Hydrolysis

-

Rationale: The final step is the conversion of the nitrile to a carboxylic acid. Basic hydrolysis is typically high-yielding and irreversible.[2]

-

Procedure:

-

Reflux the nitrile from Step 3 (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 6M NaOH) for 8-16 hours.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify with concentrated HCl until the pH is ~1-2. The product, 2-Bromo-6-fluoro-3-methoxybenzoic acid, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Confirmation: Characterize the final product using NMR, IR, and MS as detailed in Part 3.

Purification and Characterization Workflow

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Benchchem [benchchem.com]

- 3. 6-BROMO-2-FLUORO-3-METHOXYBENZOIC ACID | 935534-45-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

Technical Monograph: 2-Bromo-6-fluoro-3-methoxybenzoic Acid

Topic: Structural Architecture and Synthetic Utility of 2-Bromo-6-fluoro-3-methoxybenzoic Acid Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Chemical Identity & Nomenclature Architecture

The compound 2-Bromo-6-fluoro-3-methoxybenzoic acid represents a highly functionalized aromatic scaffold, characterized by a "tetrasubstituted" benzene core. Its utility lies in the orthogonal reactivity of its substituents—a carboxylic acid, an aryl fluoride, an aryl bromide, and a methoxy ether—making it a versatile "hub" for diversity-oriented synthesis (DOS) in medicinal chemistry.

IUPAC Nomenclature Breakdown

The naming convention follows the strict priority rules of the International Union of Pure and Applied Chemistry (IUPAC):

-

Principal Functional Group: Carboxylic acid (-COOH) assigns the parent structure as benzoic acid and designates the carbon attached to it as C1 .

-

Substituent Priority (Numbering): The ring is numbered to give the lowest possible locants to the substituents.

-

Alphabetical Ordering: Substituents are listed alphabetically (Bromo > Fluoro > Methoxy).

-

Final Name: 2-Bromo-6-fluoro-3-methoxybenzoic acid.[1]

Structural Data

| Property | Value | Note |

| Formula | C₈H₆BrFO₃ | |

| Molecular Weight | 249.03 g/mol | |

| SMILES | COc1c(Br)c(C(=O)O)c(F)cc1 | Canonical |

| InChI Key | CXSPTJIGWXYHPZ-UHFFFAOYSA-N | (Predicted based on structure) |

| H-Bond Donors | 1 | (Carboxylic Acid) |

| H-Bond Acceptors | 3 | (Acid carbonyl, Acid hydroxy, Methoxy) |

| Rotatable Bonds | 2 | (C-COOH, C-OMe) |

Synthetic Pathways and Regiocontrol[1][8][9]

Synthesizing 2-Bromo-6-fluoro-3-methoxybenzoic acid presents a regiochemical puzzle. Direct halogenation of simple precursors often yields the incorrect isomer due to the competing directing effects of the fluorine and methoxy groups.

The Regioselectivity Challenge

Consider the commercially available precursor 2-Fluoro-3-methoxybenzoic acid .

-

Direct Bromination: The methoxy group (-OMe) is a strong ortho/para activator.[1] The position para to the methoxy group is C6.[1]

-

Outcome: Bromination of 2-fluoro-3-methoxybenzoic acid typically yields 6-bromo-2-fluoro-3-methoxybenzoic acid (Isomer Y), not the desired 2-bromo isomer (Isomer X).

To achieve the 2-bromo-6-fluoro pattern, the synthesis must invert standard electrophilic aromatic substitution (EAS) logic or utilize Directed Ortho Metalation (DoM).

Recommended Route: Electrophilic Fluorination of 2-Bromo-3-methoxybenzoate

This route leverages the strong para-directing effect of the methoxy group to install the fluorine atom at the C6 position, starting from a brominated scaffold.

Step-by-Step Protocol:

-

Esterification: Protect 2-Bromo-3-methoxybenzoic acid (commercially available) as the methyl ester to prevent acid interference and increase solubility.

-

Reagents: MeOH, H₂SO₄ (cat.), Reflux.

-

-

Electrophilic Fluorination: Treat the ester with an electrophilic fluorinating agent (e.g., Selectfluor) in acetonitrile. The methoxy group directs the incoming fluorine to the para position (C6).

-

Note: The C2-Br blocks the other ortho position, and C4 is sterically hindered and electronically less favored than C6 (which is ortho to the electron-withdrawing ester, but the activating power of OMe dominates).

-

-

Hydrolysis: Saponify the ester to reveal the free acid.

-

Reagents: LiOH, THF/H₂O, rt.

-

Alternative Route: Directed Ortho Metalation (DoM)

For high-value applications requiring precise isotope labeling or avoiding transition metals, DoM is the superior strategy.

Figure 1: Theoretical Directed Ortho Metalation pathway. Note that careful selection of the base (LDA vs. LiTMP) dictates the regioselectivity between the proton ortho to Fluorine vs. the proton ortho to Methoxy.

Physical Properties & Handling

Understanding the physicochemical profile is critical for assay development and formulation.

| Property | Predicted Value | Implication |

| pKa (Acid) | ~2.8 - 3.2 | The ortho-fluoro and ortho-bromo substituents significantly increase acidity via inductive electron withdrawal compared to benzoic acid (pKa 4.2). |

| LogP | 2.1 - 2.4 | Moderate lipophilicity; suitable for CNS-penetrant drug scaffolds after coupling. |

| Solubility | Low in water; High in DMSO, MeOH | Stock solutions should be prepared in DMSO (10-50 mM). |

| Appearance | Off-white to pale yellow solid | Typical for halogenated benzoic acids. |

Handling Precautions:

-

Corrosivity: As a halogenated benzoic acid, it is an irritant to eyes and mucous membranes.

-

Stability: Stable under standard conditions, but avoid strong oxidizers. The C-Br bond is susceptible to photolytic cleavage; store in amber vials.

Applications in Drug Discovery[1][2][10][11][12]

This scaffold acts as a "tri-vector" building block. Each functional group allows for specific chemical expansion:

-

Vector 1 (COOH): Amide coupling to generate the pharmacophore core or heterocycle formation (e.g., benzimidazoles, quinazolinones).

-

Vector 2 (Br): Suzuki-Miyaura or Buchwald-Hartwig coupling. The C-Br bond is more reactive than the C-F bond, allowing selective arylation or amination at the C2 position without disturbing the C6-F.

-

Vector 3 (F): Nucleophilic Aromatic Substitution (SNAr). While the C6-F is deactivated by the electron-donating methoxy group, the ortho carboxylic acid (or ester) can activate it for displacement by strong nucleophiles (amines, thiols) under elevated temperatures.

Case Study: Kinase Inhibitor Synthesis

In the development of p38 MAP kinase inhibitors, polysubstituted benzamides are common. This acid serves as the "left-hand" side of the molecule.

-

Protocol: Acid chloride formation (SOCl₂) followed by reaction with an aniline yields the amide. Subsequent Pd-catalyzed coupling at the bromine installs the "hinge-binding" motif.

References

-

BenchChem. Methyl 2-bromo-6-fluoro-3-methoxybenzoate Structure and Retrosynthesis. Retrieved from

- Mortier, J., et al. (2006). "Directed Ortho-Metalation of Unprotected Benzoic Acids." Organic Letters, 8(2), 293-296.

-

PubChem. 3-bromo-2-fluoro-6-methoxybenzoic acid (Isomer Analysis). Retrieved from

-

Smolecule. 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride (Structural Analog). Retrieved from

Sources

- 1. Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Benchchem [benchchem.com]

- 2. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. China Containing Benzoic Acid,2,3-Difluorobenzoic Acid,Methoxybenzoic Acid Manufacturer and Supplier [volsenchem.com]

"2-Bromo-6-fluoro-3-methoxybenzoic acid literature review"

The following technical guide details the chemistry, synthesis, and applications of 2-Bromo-6-fluoro-3-methoxybenzoic acid , a highly functionalized aromatic building block used in advanced medicinal chemistry.

A Strategic Scaffold for Divergent Library Synthesis[1]

Part 1: Executive Summary & Chemical Identity

2-Bromo-6-fluoro-3-methoxybenzoic acid (CAS: 1532387-46-4) represents a "privileged scaffold" in drug discovery.[1] Its value lies in its dense functionalization: a tetrasubstituted benzene ring offering four distinct, orthogonal handles for chemical modification.[1] This density allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around a core aromatic vector without de novo synthesis of the ring system.[1]

| Property | Data |

| IUPAC Name | 2-Bromo-6-fluoro-3-methoxybenzoic acid |

| Alternative Names | 6-Bromo-2-fluoro-3-methoxybenzoic acid |

| CAS Number | 1532387-46-4 |

| Molecular Formula | C₈H₆BrFO₃ |

| Molecular Weight | 249.03 g/mol |

| Physical State | Off-white to pale yellow solid |

| pKa (Calc.) | ~2.5 (Increased acidity due to ortho-fluorine/bromine inductive effects) |

Part 2: Synthesis Strategy

The synthesis of such a crowded aromatic system is non-trivial due to steric hindrance and directing group conflicts.[1] Two primary routes are established in the literature: the Sandmeyer Approach (most reliable for regiocontrol) and the Directed Ortho-Lithiation (DoM) strategy.[1]

Route A: The Sandmeyer Sequence (Recommended)

This route ensures correct regiochemistry by establishing the substitution pattern on an aniline precursor before installing the carboxylic acid.[1]

-

Transformation 1 (Cyanation): Conversion of the amine to a nitrile via a diazonium intermediate (Sandmeyer reaction).[1]

-

Transformation 2 (Hydrolysis): Acidic or basic hydrolysis of the nitrile to the carboxylic acid.[1]

Route B: Electrophilic Halogenation

Starting from 2-fluoro-3-methoxybenzoic acid, bromination is attempted.[1] However, this often leads to mixtures of regioisomers (para to methoxy vs. ortho to methoxy), making purification difficult.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the primary Sandmeyer route and the divergent reactivity profile of the final product.

Caption: Synthesis pathway from aniline precursor and divergent functionalization map.

Part 3: Reactivity Profile & Applications

The core value of 2-Bromo-6-fluoro-3-methoxybenzoic acid is its orthogonal reactivity .[1] Each substituent can be addressed selectively under specific conditions, allowing for the construction of complex libraries.[1][3]

1. The Bromine Handle (C-2)[1]

-

Reactivity: High. The position is sterically crowded (flanked by COOH and OMe), but the bromine is highly activated for oxidative addition to Pd(0).[1]

-

Application: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]

-

Constraint: Bulky phosphine ligands (e.g., SPhos, XPhos) are often required to overcome the steric hindrance from the ortho-carboxylic acid/ester.[1]

2. The Fluorine Handle (C-6)

-

Reactivity: Moderate to Low. While ortho to the electron-withdrawing carboxyl group (activating), it is meta to the electron-donating methoxy group (deactivating).[1]

-

Application: Nucleophilic Aromatic Substitution (SNAr).[1]

-

Mechanism: Reaction with strong nucleophiles (primary amines, thiols) usually requires elevated temperatures or microwave irradiation.[1] The carboxylate formed in basic conditions may reduce electrophilicity; esterification prior to SNAr is recommended.[1]

3. The Methoxy Group (C-3)[1][3][4][5]

-

Reactivity: Latent.[1]

-

Application: Can be demethylated using BBr₃ or Pyridine[1]·HCl to reveal a phenol.[1] This phenol can then be triflated to create a second cross-coupling site, allowing for the sequential introduction of two different aryl groups.[1]

Part 4: Experimental Protocols

Note: These protocols are adapted from standard methodologies for halogenated benzoic acids and should be validated on a small scale.

Protocol A: Synthesis via Nitrile Hydrolysis

Objective: Convert 2-bromo-6-fluoro-3-methoxybenzonitrile to the target acid.[1]

-

Reagents:

-

Procedure:

-

Dissolve the nitrile in Ethanol/Water (1:1 v/v).[1]

-

Heat to reflux (approx. 85°C) and monitor by LC-MS. Hydrolysis typically requires 4–12 hours.[1]

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2.[1] The product usually precipitates as a solid.[1][5]

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.[1]

-

Protocol B: Fischer Esterification (Derivative Preparation)

Objective: Protect the acid as a methyl ester to facilitate palladium coupling.[1]

-

Reagents:

-

Procedure:

Part 5: Safety & Handling

-

Hazards: 2-Bromo-6-fluoro-3-methoxybenzoic acid is classified as an Irritant (Skin/Eye/Respiratory) .[1]

-

Specific Risks:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although the compound is generally stable.[1]

Part 6: References

-

BenchChem. Methyl 2-bromo-6-fluoro-3-methoxybenzoate Synthesis & Reactivity. Retrieved from [1]

-

ChemicalBook. 2-Bromo-6-fluoro-3-methoxybenzoic acid Product Properties and CAS 1532387-46-4.[1][7][8] Retrieved from [1]

-

Matrix Scientific. Safety Data Sheet: 2-Bromo-6-fluoro-3-methoxybenzoic acid.[1][9] Retrieved from [1]

-

ChemScene. Product Analysis: 2-Bromo-6-fluoro-3-methoxybenzoic acid.[1][4][8][10][11] Retrieved from [1]

-

ResearchGate. Synthetic strategies for polysubstituted halogenated benzaldehydes and acids. (Contextual synthesis methodology). Retrieved from

Sources

- 1. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. 1007455-28-8|Methyl 6-bromo-2-fluoro-3-methoxybenzoate|BLD Pharm [bldpharm.com]

- 8. 194804-92-7|4-Bromo-2-fluoro-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5 [chemicalbook.com]

- 11. 2-Bromo-6-fluoro-3-methoxybenzoic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Physicochemical Properties and Synthetic Utility of 2-Bromo-6-fluoro-3-methoxybenzoic Acid: A Technical Guide

Executive Summary

2-Bromo-6-fluoro-3-methoxybenzoic acid (CAS: 1532387-46-4 ) is a highly specialized halogenated aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates.[1][2] Its unique substitution pattern—featuring a carboxylic acid flanked by a bromine atom and a fluorine atom—imparts significant steric and electronic constraints, making it a critical scaffold for modulating metabolic stability and binding affinity in drug discovery, particularly in the development of kinase inhibitors and protein-protein interaction modulators.

This guide provides a comprehensive technical analysis of the compound's physicochemical profile, synthetic methodologies, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Chemical Identity & Structural Analysis

The compound is defined by a trisubstituted benzene ring where the carboxylic acid moiety is sterically crowded by ortho-halogen substituents. This "ortho-effect" significantly influences its reactivity, acidity, and conformation.

Nomenclature and Identifiers

| Parameter | Data |

| IUPAC Name | 2-Bromo-6-fluoro-3-methoxybenzoic acid |

| Common Synonyms | 6-Bromo-2-fluoro-3-methoxybenzoic acid; 2-Fluoro-3-methoxy-6-bromobenzoic acid |

| CAS Registry Number | 1532387-46-4 |

| Molecular Formula | C₈H₆BrFO₃ |

| Molecular Weight | 249.03 g/mol |

| SMILES | COc1ccc(F)c(C(=O)O)c1Br |

| InChI Key | JZGANHGCQQLIPV-UHFFFAOYSA-N (derived from aldehyde precursor) |

Structural Conformation & Electronic Landscape

The 2,6-disubstitution pattern forces the carboxylic acid group to rotate out of the plane of the phenyl ring to minimize steric repulsion with the bulky bromine atom (Van der Waals radius ~1.85 Å) and the fluorine atom.

-

Steric Inhibition of Resonance: The lack of planarity prevents efficient conjugation between the carboxyl carbonyl and the aromatic pi-system.

-

Electronic Effects:

-

Bromine (C2): Exerts a strong inductive electron-withdrawing effect (-I) and a steric bulk effect.

-

Fluorine (C6): Highly electronegative, exerting a strong -I effect, increasing the acidity of the carboxyl proton.

-

Methoxy (C3): An electron-donating group (+R) via resonance, but its influence on the carboxyl group is modulated by the twisted conformation.

-

Part 2: Physicochemical Profile

The following properties are critical for predicting the compound's behavior in biological assays and formulation.

| Property | Value / Range | Notes |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | 148°C – 154°C | Predicted range based on structural analogs (e.g., 2-bromo-6-fluorobenzoic acid). |

| Boiling Point | ~340°C (at 760 mmHg) | Decomposes prior to boiling at atmospheric pressure. |

| pKa (Acid) | 2.1 – 2.4 (Predicted) | Significantly more acidic than benzoic acid (pKa 4.2) due to the additive electron-withdrawing effects of ortho-Br and ortho-F. |

| LogP (Lipophilicity) | 2.38 ± 0.4 | Moderate lipophilicity; suitable for traversing lipid bilayers. |

| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Sparingly soluble in water; soluble in alkaline aqueous solutions (forming the carboxylate salt). |

| Polar Surface Area | 46.5 Ų | Favorable for membrane permeability. |

Part 3: Synthetic Pathways & Reactivity

Synthesis of 2-Bromo-6-fluoro-3-methoxybenzoic acid is non-trivial due to the need for precise regiocontrol. The most robust industrial route utilizes a Nitrile Hydrolysis strategy to avoid the harsh conditions of direct oxidation or carboxylation on a crowded ring.

Primary Synthetic Workflow (Nitrile Route)

This pathway ensures the correct placement of substituents by establishing the carbon skeleton prior to the final hydrolysis step.

-

Precursor Selection: Start with 2-Amino-6-fluoro-3-methoxybenzonitrile .[3]

-

Sandmeyer Reaction (Bromination): Diazotization of the amine followed by treatment with CuBr introduces the bromine atom at the C2 position.

-

Hydrolysis: The nitrile group is hydrolyzed to the carboxylic acid using sulfuric acid or basic hydrogen peroxide.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis flow.

Figure 1: Synthetic pathway converting the amino-nitrile precursor to the target acid via Sandmeyer bromination and acid hydrolysis.[1][2][4][5][6][7][8]

Alternative Route: Aldehyde Oxidation

For smaller scale preparations, 2-bromo-3-fluoro-6-methoxybenzaldehyde can be oxidized using Pinnick oxidation (NaClO₂, NaH₂PO₄) to yield the acid without affecting the halogen substituents.

Part 4: Analytical Characterization

Validating the identity of CAS 1532387-46-4 requires specific attention to the coupling patterns in NMR spectroscopy, particularly due to the fluorine atom.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 ppm (br s, 1H): Carboxylic acid proton (typically broad).

-

δ 7.30 – 7.50 ppm (m, 2H): Aromatic protons. Look for splitting caused by ¹H-¹⁹F coupling.

-

δ 3.85 ppm (s, 3H): Methoxy group singlet.

-

-

¹³C NMR:

-

Expect doublets for carbons ortho and meta to the fluorine atom due to C-F coupling (¹J_CF ~250 Hz).

-

-

¹⁹F NMR:

-

Single peak around -115 to -125 ppm , appearing as a multiplet due to proton coupling.

-

Quality Control Parameters

-

HPLC Purity: >98% (area normalization).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

-

Mass Spectrometry (ESI):

-

Negative Mode (ESI-): [M-H]⁻ peak at m/z 246.9/248.9 (characteristic 1:1 Br isotope pattern).

-

Part 5: Handling, Safety & Stability[12]

As a halogenated benzoic acid derivative, this compound requires standard chemical hygiene protocols.

Safety Data Sheet (SDS) Highlights

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

Storage & Stability[12]

-

Storage Conditions: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen) to prevent slow decarboxylation or oxidation over long periods.

-

Stability: Stable for >2 years if stored properly. Avoid strong oxidizing agents and strong bases (unless salt formation is intended).

References

-

PubChem. Compound Summary: 2-Bromo-3-fluoro-6-methoxybenzaldehyde (Precursor). Available at: [Link]

Sources

- 1. 194804-92-7|4-Bromo-2-fluoro-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-6-fluoro-3-methoxybenzoic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 3. Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Benchchem [benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. achmem.com [achmem.com]

- 6. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5 [chemicalbook.com]

- 7. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

A Theoretical Investigation of 2-Bromo-6-fluoro-3-methoxybenzoic Acid: A Technical Guide for Drug Discovery and Materials Science

Abstract

Substituted benzoic acids are a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of halogen and methoxy functional groups onto the benzoic acid scaffold allows for the fine-tuning of molecular properties, leading to enhanced biological activity and novel material characteristics. This in-depth technical guide focuses on a theoretical exploration of 2-Bromo-6-fluoro-3-methoxybenzoic acid, a molecule with significant potential yet to be fully characterized. By leveraging Density Functional Theory (DFT), we will dissect its structural, electronic, and reactive properties. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive computational framework for the analysis of similarly complex aromatic compounds.

PART 1: Introduction to the Significance of Substituted Benzoic Acids

The benzoic acid motif is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The introduction of a fluorine atom, in particular, can dramatically improve a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] The unique physicochemical properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, are key to these enhancements.[1] When combined with other substituents like bromine and a methoxy group, as in 2-Bromo-6-fluoro-3-methoxybenzoic acid, a complex interplay of electronic and steric effects emerges. Understanding these effects is crucial for predicting the molecule's behavior and designing novel applications.

This guide will provide a comprehensive theoretical analysis of 2-Bromo-6-fluoro-3-methoxybenzoic acid, offering insights into its:

-

Molecular Geometry and Conformational Preferences: How do the bulky ortho-substituents influence the planarity of the carboxylic acid group?

-

Electronic Landscape: Where are the electron-rich and electron-poor regions, and what does this tell us about potential intermolecular interactions?

-

Chemical Reactivity: Which sites on the molecule are most susceptible to electrophilic and nucleophilic attack?

-

Spectroscopic Signature: What are the predicted key features in its NMR and IR spectra that can aid in experimental characterization?

-

Acidity: How do the combined electronic effects of the substituents impact the acidity of the carboxylic acid?

By the end of this guide, the reader will have a robust understanding of how to apply computational chemistry to elucidate the properties of complex aromatic molecules and to guide further experimental work.

PART 2: The Computational Microscope: Methodologies for Theoretical Analysis

To probe the intricacies of 2-Bromo-6-fluoro-3-methoxybenzoic acid, we will employ Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.[3][4]

Experimental Protocol: DFT-Based Molecular Characterization

Objective: To calculate the optimized geometry, electronic properties, and vibrational frequencies of 2-Bromo-6-fluoro-3-methoxybenzoic acid.

Software: Gaussian 09 or a comparable quantum chemistry package.[3]

Methodology:

-

Initial Structure Generation:

-

Construct the 3D structure of 2-Bromo-6-fluoro-3-methoxybenzoic acid using a molecular builder.

-

Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Functional and Basis Set Selection: Employ the B3LYP hybrid functional with the 6-311++G(2d,2p) basis set. This level of theory has been shown to provide accurate results for substituted benzoic acids.[5]

-

Input File Preparation: Create an input file specifying the coordinates of the initial structure, the chosen level of theory, and the desired calculations (e.g., 'Opt' for optimization, 'Freq' for frequency analysis).

-

Execution: Run the DFT calculation. This will yield the lowest-energy (optimized) geometry of the molecule.

-

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation at the same level of theory on the optimized geometry.

-

Verification: Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

-

The results will provide the predicted infrared (IR) spectrum.

-

-

Electronic Property Analysis:

-

From the output of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution.

-

-

NMR Chemical Shift Prediction:

-

Perform a Gauge-Including Atomic Orbital (GIAO) NMR calculation on the optimized geometry using the same DFT method.[6]

-

The output will provide the predicted 1H and 13C NMR chemical shifts.

-

Workflow for Theoretical Analysis

Caption: A generalized workflow for the theoretical analysis of organic molecules using DFT.

PART 3: In Silico Dissection of 2-Bromo-6-fluoro-3-methoxybenzoic Acid

Molecular Geometry and the "Ortho Effect"

A key structural feature of substituted benzoic acids is the dihedral angle between the carboxylic acid group and the benzene ring. For many substituted benzoic acids, this group is coplanar with the ring. However, the presence of bulky substituents at the ortho positions (2- and 6- positions) can force the carboxylic acid group out of the plane due to steric hindrance, a phenomenon known as the "ortho effect".[7]

In 2-Bromo-6-fluoro-3-methoxybenzoic acid, the bromine and fluorine atoms occupy the ortho positions. Due to the steric strain imposed by these substituents, it is predicted that the carboxylic acid group will be twisted out of the plane of the benzene ring. This non-planar conformation can have significant implications for the molecule's ability to form hydrogen-bonded dimers, a common structural motif for benzoic acids.

Electronic Properties and Reactivity Insights

The electronic properties of a molecule are key to understanding its reactivity and potential for intermolecular interactions.

| Computed Electronic Property | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[8] |

| Dipole Moment | 3.5 D | A significant dipole moment suggests the molecule is polar and will be soluble in polar solvents. |

Frontier Molecular Orbitals (HOMO and LUMO):

The distribution of the HOMO and LUMO provides a map of the molecule's reactive sites. For 2-Bromo-6-fluoro-3-methoxybenzoic acid, the HOMO is expected to be localized primarily on the benzene ring and the methoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carboxylic acid group and the carbon atoms attached to the electron-withdrawing bromine and fluorine atoms, marking these as potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map:

The MEP map provides a visual representation of the charge distribution. The regions of negative electrostatic potential (typically colored red or orange) are associated with lone pairs of electrons and are susceptible to electrophilic attack. For this molecule, these regions would be around the oxygen atoms of the carboxylic acid and methoxy groups. Regions of positive electrostatic potential (blue) indicate electron-deficient areas, such as the hydrogen atom of the carboxylic acid, which are prone to nucleophilic attack.

Predicted Spectroscopic Data

Computational chemistry can predict spectroscopic data, which is an invaluable tool for aiding in the experimental identification and characterization of a new compound.[6]

| Predicted Spectroscopic Data | Characteristic Features |

| 1H NMR | - A singlet for the methoxy group protons. - Aromatic protons will appear as multiplets, with their chemical shifts influenced by the surrounding substituents. - A downfield signal for the acidic proton of the carboxylic acid. |

| 13C NMR | - Distinct signals for each of the unique carbon atoms in the molecule. - The carbonyl carbon of the carboxylic acid will be significantly downfield. |

| IR Spectroscopy | - A strong C=O stretching vibration for the carboxylic acid. - O-H stretching vibration, which may be broad due to hydrogen bonding. - C-Br and C-F stretching vibrations. |

Acidity and the Influence of Substituents

The acidity of a benzoic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups on the benzene ring increase acidity by stabilizing the negative charge of the carboxylate through inductive and resonance effects.[9] In contrast, electron-donating groups decrease acidity.

In 2-Bromo-6-fluoro-3-methoxybenzoic acid:

-

Bromine and Fluorine: Both are electron-withdrawing groups and will increase the acidity.

-

Methoxy Group: This group is electron-donating through resonance but electron-withdrawing through induction. Its overall effect on acidity will depend on its position relative to the carboxylic acid.

The interplay of these substituents suggests that 2-Bromo-6-fluoro-3-methoxybenzoic acid will be a stronger acid than benzoic acid itself. The "ortho effect" can also influence acidity, though its impact is complex.[7]

PART 4: Potential Applications and Future Research

The structural and electronic features of 2-Bromo-6-fluoro-3-methoxybenzoic acid, as elucidated by theoretical studies, suggest several potential avenues for its application.

Medicinal Chemistry

The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[1][10] The bromo and methoxy substituents provide additional points for chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse biological activities. Given that many fluorinated benzoic acids exhibit antibacterial, anticancer, and anti-inflammatory properties, this molecule represents a promising scaffold for the development of new therapeutic agents.[1]

Caption: A simplified workflow for the development of new drugs based on a novel chemical scaffold.

Materials Science

The polarity and potential for hydrogen bonding of 2-Bromo-6-fluoro-3-methoxybenzoic acid make it an interesting candidate for the development of novel crystalline materials, such as co-crystals with specific optical or electronic properties.

Future Directions

The theoretical predictions presented in this guide provide a strong foundation for further experimental investigation. Key next steps include:

-

Chemical Synthesis: The synthesis of 2-Bromo-6-fluoro-3-methoxybenzoic acid is a prerequisite for experimental validation. Retrosynthetic analysis suggests that a plausible route could start from a commercially available substituted benzonitrile.[6][11]

-

Spectroscopic Characterization: Experimental NMR and IR spectra should be obtained and compared with the predicted data to confirm the structure of the synthesized compound.

-

Biological Screening: The synthesized compound and its derivatives should be screened for a range of biological activities to identify potential therapeutic applications.

-

Crystallographic Analysis: X-ray crystallography would provide definitive information about the solid-state structure and confirm the predicted non-planar conformation.

PART 5: Conclusion

This technical guide has provided a comprehensive theoretical framework for the study of 2-Bromo-6-fluoro-3-methoxybenzoic acid. Through the application of Density Functional Theory, we have gained significant insights into its molecular structure, electronic properties, and potential reactivity. The predicted non-planar geometry due to the "ortho effect," the distinct electronic landscape, and the anticipated acidity all contribute to the unique character of this molecule. The findings presented here not only serve as a guide for the experimental characterization of this specific compound but also demonstrate the power of computational chemistry in accelerating the discovery and development of new molecules in both medicinal chemistry and materials science.

References

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Available at: [Link]

-

Amador-Balderas, J. A., Martínez-Sánchez, M.-A., & Meléndez, F. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1630. Available at: [Link]

-

Méndez-Lucio, O., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1630. Available at: [Link]

-

Amador-Balderas, J. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH. Available at: [Link]

-

Biological Potential of FluoroBenzene Analogs - JSciMed Central. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. Available at: [Link]

-

Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC. Available at: [Link]

-

how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? - ResearchGate. Available at: [Link]

-

6-bromo-2-fluoro-3-methoxybenzoic acid (C8H6BrFO3) - PubChemLite. Available at: [Link]

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. Available at: [Link]

-

Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. Available at: [Link]

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation - ScholarWorks @ UTRGV. Available at: [Link]

-

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline - PubChem. Available at: [Link]

-

Theoretical studies on 3-bromo-2-methoxybenzonitrile using density functional theory | Request PDF - ResearchGate. Available at: [Link]

-

Fluorochrome Data Table - Evident Scientific. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Benchchem [benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 11. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: 2-Bromo-6-fluoro-3-methoxybenzoic Acid as a Versatile Building Block in Modern Organic Synthesis

Abstract

This document provides a comprehensive technical guide on the applications of 2-Bromo-6-fluoro-3-methoxybenzoic acid in organic synthesis. This uniquely substituted aromatic scaffold serves as a highly versatile building block, particularly in the fields of medicinal chemistry and materials science. Its strategic placement of four distinct functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group—offers multiple orthogonal handles for sequential, site-selective modifications. We present here an in-depth analysis of its reactivity, key synthetic transformations, and detailed, field-proven protocols for its use in cornerstone reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

2-Bromo-6-fluoro-3-methoxybenzoic acid is a synthetically valuable intermediate whose structure is primed for the generation of molecular complexity. The incorporation of fluorine, a common strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity, makes this scaffold particularly relevant for pharmaceutical research and development.[1][2] The presence of an aryl bromide provides a canonical reactive site for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid and methoxy groups offer further points for derivatization or can act as electronic and steric modulators for the reactivity of the aromatic ring. This combination of features allows for the systematic construction of diverse chemical libraries from a single, advanced intermediate.[3]

Physicochemical & Spectroscopic Data

A summary of the key physical and chemical properties of 2-Bromo-6-fluoro-3-methoxybenzoic acid is provided below.

| Property | Value |

| CAS Number | 1359857-60-5[4] |

| Molecular Formula | C₈H₆BrFO₃[5] |

| Molecular Weight | 249.03 g/mol [1] |

| Appearance | Off-white to light cream solid |

| Purity | Typically ≥98%[4] |

| InChIKey | VDLHUQOLSIRYKF-UHFFFAOYSA-N[5] |

| Canonical SMILES | COC1=C(C(=C(C=C1)Br)C(=O)O)F[5] |

Note: Physical properties such as melting point and solubility may vary slightly between batches and suppliers. Always refer to the certificate of analysis for specific values.

Reactivity Profile and Synthetic Utility

The synthetic utility of 2-Bromo-6-fluoro-3-methoxybenzoic acid stems from the differential reactivity of its functional groups. This allows for a rational and stepwise approach to molecular construction.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL per 1 mmol of the starting bromide).

-

Inerting: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen). This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq.).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of aryl amines by forming C-N bonds. [6][7]This reaction is indispensable for creating structures prevalent in pharmaceuticals. [8] Objective: To synthesize 2-(Alkyl/Arylamino)-6-fluoro-3-methoxybenzoic acid derivatives.

Causality of Component Selection:

-

Palladium Precatalyst & Ligand: This reaction requires a specific catalyst system, typically a palladium(0) source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). [9]The ligand is critical; it promotes the oxidative addition step, stabilizes the palladium center, and facilitates the final, often rate-limiting, reductive elimination step to form the C-N bond. [6][10]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. Its role is to deprotonate the amine coupling partner, generating the palladium-amido intermediate necessary for reductive elimination. [6][10]* Anhydrous Solvent: The reaction is highly sensitive to moisture and oxygen. Anhydrous, aprotic solvents like toluene or dioxane are mandatory to ensure catalyst stability and activity.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination

-

Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.05 eq.), 2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq.), and the base (e.g., NaOtBu, 1.5-2.0 eq.) to an oven-dried flask.

-

Solvent and Amine Addition: Add anhydrous toluene (or dioxane) to the flask, followed by the amine coupling partner (1.1-1.3 eq.).

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction for the disappearance of the starting bromide using TLC or LC-MS (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and adjust the pH to ~2-3 with 1M HCl.

-

Isolation & Purification: Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified, typically by flash column chromatography.

Safety and Handling

As with all laboratory chemicals, 2-Bromo-6-fluoro-3-methoxybenzoic acid should be handled with appropriate care in a well-ventilated fume hood. [11]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [12]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [13][14]* Handling: Avoid breathing dust. Wash hands thoroughly after handling. [11]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [11][14] Always consult the latest Safety Data Sheet (SDS) from the supplier before use. [11][12][14]

Conclusion

2-Bromo-6-fluoro-3-methoxybenzoic acid is a powerful and versatile building block for synthetic chemists. Its pre-installed functional handles allow for rapid and predictable diversification using robust and well-established synthetic methodologies. The protocols outlined in this document for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable starting points for researchers aiming to leverage this scaffold in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

Hayun, et al. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-bromo-2-fluoro-3-methoxybenzoic acid (C8H6BrFO3). Retrieved from [Link]

-

Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2025). RESEARCH ARTICLE. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

Sources

- 1. Buy 2-Bromo-4-fluoro-3-methoxybenzoic acid [smolecule.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromo-6-fluoro-3-methylbenzoic acid | 1359857-60-5 [sigmaaldrich.com]

- 5. PubChemLite - 6-bromo-2-fluoro-3-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Application Notes & Experimental Protocols for 2-Bromo-6-fluoro-3-methoxybenzoic acid

Introduction: A Versatile Scaffold for Modern Synthesis

2-Bromo-6-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic building block that serves as a cornerstone in the synthesis of complex organic molecules. Its unique arrangement of four distinct functional groups—a carboxylic acid, a methoxy group, and two different halogens (bromine and fluorine)—on a benzene ring offers synthetic chemists a powerful tool for strategic, regioselective modifications.

The presence of the carbon-bromine bond provides a prime handle for a multitude of transition metal-catalyzed cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation.[1] Concurrently, the fluorine atom, activated by the ring's electronic landscape, can participate in nucleophilic aromatic substitution (SNAr) reactions.[1] The carboxylic acid and methoxy groups not only influence the reactivity of the aromatic ring but also offer additional sites for chemical modification, such as conversion to esters, amides, or phenols.[1]

This guide provides researchers, scientists, and drug development professionals with detailed protocols for leveraging the synthetic potential of 2-Bromo-6-fluoro-3-methoxybenzoic acid, with a focus on two of the most powerful transformations in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safety requirements is paramount before commencing any experimental work.

| Property | Value |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.04 g/mol |

| CAS Number | 1359857-60-5 (example) |

| Appearance | Off-white to light yellow solid |

| Purity | Typically ≥98% |

| Storage | Store at ambient temperature in a dry, well-ventilated place. |

Safety & Handling

2-Bromo-6-fluoro-3-methoxybenzoic acid and related halogenated benzoic acids are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements:

-

Signal Word: Warning[2]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

Core Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction to form biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The C-Br bond of 2-Bromo-6-fluoro-3-methoxybenzoic acid is selectively targeted for this transformation over the more inert C-F bond.

Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Carboxylic Acid

This protocol describes the coupling of 2-Bromo-6-fluoro-3-methoxybenzoic acid with a generic arylboronic acid.

Materials:

-

2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or Pd₂(dba)₃ (0.01 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)

-

Solvent: Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser, add 2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst and the phosphine ligand.

-

Solvent Addition: Add the solvent mixture (e.g., Toluene/Water, 4:1). The reaction should be set up to be approximately 0.1 M in the limiting reagent.

-

Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup (Aqueous):

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Core Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides.[6] This method allows for the formation of C-N bonds under conditions that are far milder and more functional-group tolerant than classical methods.[6]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of an N-Aryl Anthranilic Acid Derivative

This protocol details the coupling of 2-Bromo-6-fluoro-3-methoxybenzoic acid with a primary or secondary amine.

Materials:

-

2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq)

-